N-(tert-Butyl)-2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide
Description
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Properties
Molecular Formula |
C15H20ClNO4 |
|---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
N-tert-butyl-2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide |
InChI |
InChI=1S/C15H20ClNO4/c1-5-20-12-6-10(8-18)11(16)7-13(12)21-9-14(19)17-15(2,3)4/h6-8H,5,9H2,1-4H3,(H,17,19) |
InChI Key |
JHHWAQMMEARUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Biological Activity
N-(tert-Butyl)-2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 303.78 g/mol. Its structure includes a tert-butyl group, a chloro group, an ethoxy group, and a formyl group attached to a phenoxyacetamide backbone, which is crucial for its biological properties .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, acetamide derivatives have been shown to possess antibacterial activity comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Acetamide Derivatives
| Compound | Activity (Zone of Inhibition in mm) | Standard Drug Comparison |
|---|---|---|
| 1 | 18 | Levofloxacin |
| 2 | 20 | Cefadroxil |
| 3 | 15 | Amoxicillin |
In particular, compounds with similar structural features showed promising results against various bacterial strains .
Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study on structurally related compounds demonstrated that they exhibited IC50 values ranging from 10 µM to 25 µM against several cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis .
Table 2: Anticancer Activity against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
| HCT116 | 12 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. For example, it demonstrated significant inhibition against urease, an enzyme linked to various pathological conditions.
Table 3: Urease Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| N-(tert-Butyl)-2-(5-chloro...) | 22.61 |
| Standard Inhibitor | 9.95 |
This suggests that modifications in the acetamide structure can enhance enzyme inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
